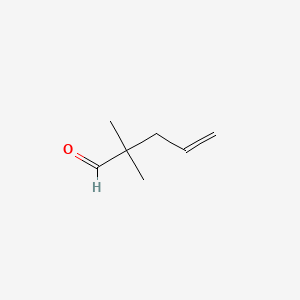

2,2-Dimethyl-4-pentenal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14676. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpent-4-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-4-5-7(2,3)6-8/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSDIWHOOOBQTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203502 | |

| Record name | 2,2-Dimethylpent-4-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Acros Organics MSDS] | |

| Record name | 2,2-Dimethyl-4-pentenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5497-67-6 | |

| Record name | 2,2-Dimethyl-4-pentenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5497-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylpent-4-enal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005497676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-4-pentenal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethylpent-4-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpent-4-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Dimethyl-4-pentenal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/377AT76G2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Dimethyl-4-pentenal: Synthesis, Properties, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-4-pentenal is a valuable bifunctional molecule in organic synthesis, possessing both a reactive aldehyde group and a terminal olefin. This unique combination allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. Its gem-dimethyl group provides steric hindrance that can influence the stereochemical outcome of reactions at the adjacent aldehyde. This guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis via the Claisen rearrangement, and a thorough analysis of its spectroscopic data.

Chemical Structure and Properties

This compound, with the IUPAC name 2,2-dimethylpent-4-enal , is a colorless to light yellow liquid.[1] Its structure features a quaternary carbon at the α-position to the carbonyl group, which sterically shields the aldehyde proton and influences its reactivity.

Molecular Structure:

Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 124-125 °C (lit.) | [1] |

| Density | 0.825 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.4203 (lit.) | |

| Flash Point | 18 °C | [1] |

| CAS Number | 5497-67-6 | [1] |

Synthesis via Claisen Rearrangement

The most common and efficient method for the synthesis of γ,δ-unsaturated aldehydes like this compound is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[2][3] This[4][4]-sigmatropic rearrangement involves the thermal conversion of an allyl vinyl ether to the corresponding unsaturated carbonyl compound.[2][3]

The synthesis of this compound can be achieved through a two-step process starting from a suitable allylic alcohol. A plausible and field-proven approach involves the reaction of 2-methyl-3-buten-2-ol with an excess of a vinyl ether, such as ethyl vinyl ether, under acidic catalysis to form the intermediate allyl vinyl ether. This intermediate is then subjected to thermal rearrangement to yield the final product.

Synthetic Workflow for this compound

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Claisen rearrangement methodologies.

Materials:

-

2-Methyl-3-buten-2-ol

-

Ethyl vinyl ether (stabilized with hydroquinone)

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Anhydrous sodium carbonate

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with 2-methyl-3-buten-2-ol and a large excess of ethyl vinyl ether. The flask is cooled in an ice bath.

-

Catalyst Addition: A catalytic amount of p-toluenesulfonic acid monohydrate is added to the stirred solution.

-

Reaction: The mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: After the reaction is complete, the mixture is cooled to room temperature and quenched by the addition of anhydrous sodium carbonate to neutralize the acid catalyst.

-

Workup: The mixture is filtered, and the excess ethyl vinyl ether is removed by distillation at atmospheric pressure. The residue is then dissolved in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.[4][5][6][7]

Self-Validation: The purity of the final product should be assessed by GC analysis. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) as detailed in the following section.

Spectroscopic Characterization

A thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Table 2: ¹H NMR Spectral Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | s | 1H | Aldehyde proton (-CHO) |

| ~5.8 | ddt | 1H | Vinylic proton (-CH=CH₂) |

| ~5.1 | m | 2H | Terminal vinylic protons (=CH₂) |

| ~2.2 | d | 2H | Allylic protons (-CH₂-CH=) |

| ~1.1 | s | 6H | Methyl protons (-(CH₃)₂) |

Analysis:

-

The downfield singlet at ~9.5 ppm is characteristic of an aldehyde proton.

-

The complex multiplet between 5.1 and 5.8 ppm corresponds to the three vinylic protons of the terminal alkene.

-

The doublet at ~2.2 ppm is assigned to the allylic protons, coupled to the adjacent vinylic proton.

-

The sharp singlet at ~1.1 ppm, integrating to six protons, confirms the presence of the two equivalent methyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments and their chemical nature.

Table 3: ¹³C NMR Spectral Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~204 | Aldehyde carbonyl carbon (C=O) |

| ~133 | Vinylic carbon (-CH=) |

| ~118 | Terminal vinylic carbon (=CH₂) |

| ~49 | Quaternary carbon (-C(CH₃)₂-) |

| ~45 | Allylic carbon (-CH₂-) |

| ~22 | Methyl carbons (-(CH₃)₂) |

Analysis:

-

The peak at ~204 ppm is characteristic of an aldehyde carbonyl carbon.[8]

-

The signals at ~133 and ~118 ppm correspond to the sp² hybridized carbons of the double bond.[9]

-

The quaternary carbon and the allylic carbon appear in the aliphatic region, along with the signal for the two equivalent methyl carbons.[10]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~2720, ~2820 | Medium | C-H stretch (aldehyde) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~915, ~995 | Strong | =C-H bend (out-of-plane, monosubstituted alkene) |

Analysis:

-

The strong absorption at ~1725 cm⁻¹ is a definitive indicator of the carbonyl group of an aldehyde.

-

The two medium intensity peaks around 2720 and 2820 cm⁻¹ are characteristic of the C-H stretch of an aldehyde proton (Fermi resonance).

-

The peak at ~1640 cm⁻¹ corresponds to the C=C stretching vibration of the alkene.

-

The strong bands at ~915 and ~995 cm⁻¹ are indicative of the out-of-plane bending vibrations of a terminal vinyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 112 | [M]⁺ (Molecular Ion) |

| 97 | [M - CH₃]⁺ |

| 83 | [M - CHO]⁺ |

| 71 | [M - C₃H₅]⁺ (loss of allyl radical) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | [C₃H₅]⁺ (allyl cation) |

Analysis:

-

The molecular ion peak [M]⁺ is expected at m/z 112.

-

A common fragmentation pathway for aldehydes is the loss of the formyl radical (CHO), leading to a peak at m/z 83.

-

Alpha-cleavage adjacent to the carbonyl group can result in the loss of an allyl radical (m/z 41), giving a fragment at m/z 71.

-

Cleavage of the bond between the quaternary carbon and the allylic methylene group can lead to the formation of a stable tert-butyl cation at m/z 57 and an allyl radical. The allyl cation itself is also observed at m/z 41.[11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Claisen Rearrangement [organic-chemistry.org]

- 4. Purification [chem.rochester.edu]

- 5. vlab.amrita.edu [vlab.amrita.edu]

- 6. Purification [chem.rochester.edu]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. C7H16 C-13 nmr spectrum of 2,2-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,2-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. mass spectrum of 2,2-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Spectroscopic Characterization of 2,2-Dimethyl-4-pentenal

This in-depth guide provides a comprehensive analysis of the spectroscopic data for 2,2-Dimethyl-4-pentenal (CAS No: 5497-67-6), a valuable unsaturated aldehyde in organic synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular structure elucidation and characterization. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established principles of chemical analysis.

Introduction

This compound, with the molecular formula C₇H₁₂O, is a key building block in the synthesis of complex organic molecules. Its unique structure, featuring a quaternary carbon center adjacent to an aldehyde and a terminal alkene, presents a distinct spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its reactivity in chemical transformations. This guide will provide a detailed examination of each of these techniques as applied to this compound.

Molecular Structure and Key Spectroscopic Features

The structural characteristics of this compound are directly correlated with its spectroscopic output. The presence of an aldehyde, a carbon-carbon double bond, and magnetically non-equivalent protons and carbons gives rise to a rich set of signals that, when properly analyzed, unequivocally define the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides a clear map of the hydrogen atoms within the molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal are key to assigning the protons to their respective positions.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet (s) | 1H | Aldehydic proton (-CHO) |

| ~5.8 | Multiplet (m) | 1H | Vinylic proton (-CH=) |

| ~5.1 | Multiplet (m) | 2H | Terminal vinylic protons (=CH₂) |

| ~2.2 | Dd | 2H | Allylic protons (-CH₂-) |

| ~1.1 | Singlet (s) | 6H | Gem-dimethyl protons (-C(CH₃)₂) |

Interpretation of the ¹H NMR Spectrum:

The downfield signal at approximately 9.5 ppm is characteristic of an aldehydic proton, a consequence of the deshielding effect of the adjacent carbonyl group. The complex multiplet around 5.8 ppm arises from the vinylic proton, which is coupled to the adjacent allylic and terminal vinylic protons. The signals in the 5.1 ppm region correspond to the two terminal vinylic protons. The doublet of doublets at roughly 2.2 ppm is assigned to the allylic protons, which are coupled to the vinylic proton. The prominent singlet at approximately 1.1 ppm, integrating to six protons, is indicative of the two magnetically equivalent methyl groups attached to the quaternary carbon.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~204 | C=O (Aldehyde) |

| ~134 | -CH= (Vinylic) |

| ~118 | =CH₂ (Terminal Vinylic) |

| ~48 | -CH₂- (Allylic) |

| ~45 | -C(CH₃)₂ (Quaternary) |

| ~22 | -C(CH₃)₂ |

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the aldehyde is the most downfield signal, typically appearing around 204 ppm. The vinylic carbons are observed at approximately 134 ppm and 118 ppm for the substituted and terminal carbons, respectively. The allylic methylene carbon appears around 48 ppm, while the quaternary carbon is found near 45 ppm. The two equivalent methyl carbons give rise to a single signal at approximately 22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3080 | C-H stretch | Vinylic |

| ~2970 | C-H stretch | Aliphatic |

| ~2720, ~2820 | C-H stretch | Aldehydic |

| ~1725 | C=O stretch | Aldehyde |

| ~1640 | C=C stretch | Alkene |

| ~915 | C-H bend | Terminal Alkene |

Interpretation of the IR Spectrum:

The IR spectrum of this compound displays several characteristic absorption bands. The strong band around 1725 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aldehyde. The two weaker bands at approximately 2720 cm⁻¹ and 2820 cm⁻¹ are characteristic of the C-H stretch of the aldehydic proton (Fermi resonance). The presence of the carbon-carbon double bond is confirmed by the C=C stretching vibration at about 1640 cm⁻¹ and the C-H out-of-plane bending of the terminal alkene at roughly 915 cm⁻¹. The C-H stretching vibrations of the vinylic and aliphatic protons are observed around 3080 cm⁻¹ and 2970 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 112 | [M]⁺ (Molecular Ion) |

| 97 | [M - CH₃]⁺ |

| 83 | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 69 | [M - C₃H₇]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | [C₃H₅]⁺ (allyl cation) |

Interpretation of the Mass Spectrum:

The mass spectrum of this compound will show a molecular ion peak [M]⁺ at an m/z of 112, corresponding to its molecular weight.[1] Common fragmentation pathways for aldehydes include the loss of the formyl radical (-CHO), leading to a peak at m/z 83. Alpha-cleavage next to the carbonyl group can result in the loss of a methyl radical, giving a peak at m/z 97. The fragmentation of the alkyl chain can lead to the formation of stable carbocations. A prominent peak at m/z 57 is likely due to the formation of the stable tert-butyl cation. The allyl cation at m/z 41 is another expected fragment due to the presence of the double bond.

Caption: Proposed fragmentation pathway for this compound in Mass Spectrometry.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon proper sample preparation and instrument parameter selection.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of neat this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Set the spectral range to 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or diethyl ether) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification prior to ionization.

-

Instrumentation: Employ a mass spectrometer with an electron ionization source.

-

Data Acquisition:

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 35-200).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of this compound. Each technique offers unique and complementary information, and a thorough analysis of the data from all three is essential for unambiguous structure confirmation. The detailed interpretation and protocols provided in this guide serve as a valuable resource for scientists and researchers working with this and similar organic compounds.

References

Foreword: The Strategic Importance of 2,2-Dimethyl-4-pentenal

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-4-pentenal

This compound, a colorless to light yellow liquid with the molecular formula C₇H₁₂O, is a deceptively simple yet highly valuable molecule in the landscape of organic synthesis.[1][2] Its structure, featuring a sterically hindered quaternary carbon adjacent to an aldehyde, and a terminal alkene, presents a unique combination of reactive sites. This architecture makes it a critical building block and electrophile in the synthesis of complex natural products and novel chemical entities.[2][3] For instance, it has been instrumental in the synthesis of the cyclooctenoid sesquiterpene dactylol, showcasing its utility in constructing intricate isoprenoid skeletons.[3]

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. It is designed for researchers and drug development professionals, moving beyond mere procedural descriptions to elucidate the underlying mechanistic principles and strategic considerations that govern the selection and execution of each method. The protocols herein are presented as self-validating systems, grounded in established chemical principles to ensure reproducibility and scalability.

Physicochemical Properties and Characterization Data

A thorough understanding of the target molecule's properties is paramount for its synthesis, purification, and handling.

| Property | Value | Source |

| CAS Number | 5497-67-6 | [1][4] |

| Molecular Weight | 112.17 g/mol | [1][4] |

| Boiling Point | 124-125 °C | [2][5] |

| Density | 0.825 g/mL at 25 °C | [2][5] |

| Refractive Index (n²⁰/D) | 1.4203 | [2][5] |

| Flash Point | 18 °C | [2] |

| Appearance | Clear colorless to light yellow liquid | [2][6] |

| Solubility | Insoluble in water, soluble in organic solvents. | |

| Hazards | Highly flammable liquid and vapor, Harmful if swallowed, Causes skin and serious eye irritation.[1][7] | [1][7] |

Spectroscopic data for structural confirmation is available through various public databases.[1][8]

Core Synthesis Pathways

The construction of the this compound framework can be approached through several strategic disconnections. We will focus on two of the most robust and mechanistically distinct methods: the Wittig Olefination and the Claisen Rearrangement.

Diagram of Major Synthetic Routes

Caption: Key retrosynthetic approaches to this compound.

Pathway 1: Wittig Olefination

The Wittig reaction is a cornerstone of alkene synthesis, offering a reliable method for converting aldehydes and ketones into alkenes.[9][10] For the synthesis of this compound, this pathway involves the reaction of isobutyraldehyde with a phosphonium ylide derived from an allyl halide. This approach is highly convergent and builds the carbon skeleton efficiently.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of isobutyraldehyde.[11] Under salt-free conditions, this is believed to form an oxaphosphetane intermediate directly through a concerted [2+2] cycloaddition.[9][12] This four-membered ring intermediate is unstable and rapidly collapses in a retro-[2+2] cycloaddition to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, which is the thermodynamic driving force for the reaction.[11][12]

Detailed Experimental Protocol

Part A: Preparation of Allyltriphenylphosphonium Bromide

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried.

-

Reagents: Add triphenylphosphine (26.2 g, 0.1 mol) and 100 mL of anhydrous toluene to the flask.

-

Addition: While stirring, add allyl bromide (13.3 g, 0.11 mol) dropwise to the solution.

-

Reaction: Heat the mixture to reflux for 4-6 hours. A white precipitate of the phosphonium salt will form.

-

Isolation: Cool the mixture to room temperature, then in an ice bath. Collect the white solid by vacuum filtration.

-

Purification: Wash the solid with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials. Dry the resulting white powder, allyltriphenylphosphonium bromide, under vacuum.

Part B: Ylide Formation and Wittig Reaction

-

Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend the dried allyltriphenylphosphonium bromide (41.9 g, 0.11 mol) in 200 mL of anhydrous tetrahydrofuran (THF).

-

Ylide Generation: Cool the suspension to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.6 M in hexanes, 69 mL, 0.11 mol) dropwise via the dropping funnel over 30 minutes. The solution will turn a deep red or orange color, indicating the formation of the phosphonium ylide. Allow the mixture to stir at this temperature for 1 hour.

-

Carbonyl Addition: Add a solution of isobutyraldehyde (7.21 g, 0.1 mol) in 20 mL of anhydrous THF dropwise, maintaining the temperature at -78 °C.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Workup: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product will be contaminated with triphenylphosphine oxide. Purify by fractional distillation under reduced pressure to yield this compound.[5]

Pathway 2: Claisen Rearrangement

The Claisen rearrangement is a powerful, thermally-driven[8][8]-sigmatropic rearrangement that forms a C-C bond with high stereocontrol.[13][14] To synthesize this compound, a suitable allyl vinyl ether precursor is required, which upon heating, rearranges to the target γ,δ-unsaturated aldehyde.[15]

Mechanistic Rationale

The reaction proceeds through a concerted, pericyclic mechanism involving a six-membered, chair-like transition state.[14] The starting material, an allyl vinyl ether, undergoes a[8][8]-sigmatropic shift where the C3-O bond is broken and a new C1-C1' bond is formed, simultaneously shifting the double bonds. The reaction is driven by the formation of a thermodynamically stable carbonyl group.[13] A key challenge in this approach is the synthesis of the requisite precursor, 1-(1-propen-1-yloxy)-2,2-dimethylpropane, which is not commercially common. It can be formed via methods like vinyl ether exchange or reaction of an enol ether with an allylic alcohol.

Conceptual Experimental Protocol

-

Precursor Synthesis (Hypothetical): The precursor, an allyl vinyl ether of isobutanol, would first be synthesized. A potential route is the palladium(II)-catalyzed vinyl ether exchange between isobutanol and ethyl vinyl ether, followed by allylation.

-

Setup: Place the synthesized allyl vinyl ether precursor into a sealed, thick-walled glass tube under an inert atmosphere.

-

Reaction: Heat the sealed tube in an oil bath or a sand bath to approximately 180-200 °C. The reaction progress can be monitored by taking aliquots and analyzing via GC-MS. High temperatures are often required for the aliphatic Claisen rearrangement.[13]

-

Isolation: Once the reaction is complete (typically after several hours), cool the tube to room temperature.

-

Purification: Open the tube carefully and transfer the contents. The crude product, this compound, can be purified directly by fractional distillation under reduced pressure.

Workflow for Claisen Rearrangement

Caption: Experimental workflow for the Claisen rearrangement synthesis.

Comparative Analysis of Synthesis Pathways

| Feature | Wittig Olefination | Claisen Rearrangement |

| Starting Materials | Readily available (Isobutyraldehyde, Allyl Bromide, Triphenylphosphine) | Precursor not commercially common; requires separate synthesis. |

| Number of Steps | 2 (Salt prep, Wittig reaction) | 1 (Rearrangement), but >1 if precursor synthesis is included. |

| Key Transformation | C=C bond formation | C-C bond formation |

| Byproducts | Triphenylphosphine oxide (can complicate purification) | Generally very clean, minimal byproducts. |

| Conditions | Cryogenic temperatures (-78 °C), strong base (n-BuLi) | High temperatures (180-200 °C) |

| Advantages | Convergent, reliable, well-understood mechanism. | High atom economy, often stereospecific.[13] |

| Disadvantages | Stoichiometric phosphine oxide waste, requires anhydrous/inert conditions. | Precursor synthesis adds steps, high reaction temperatures. |

Conclusion and Future Outlook

Both the Wittig olefination and the Claisen rearrangement represent viable and powerful strategies for the synthesis of this compound. For laboratory-scale synthesis where starting material availability is key, the Wittig reaction is arguably the more practical and direct approach, despite the challenge of removing the triphenylphosphine oxide byproduct. The Claisen rearrangement, while elegant and atom-economical, is hampered by the accessibility of the required allyl vinyl ether precursor. However, for industrial applications or where the development of novel asymmetric variants is desired, the exploration of catalytic methods to generate the precursor for an isomerization-Claisen rearrangement sequence could be a highly rewarding endeavor.[16] The choice of pathway ultimately depends on the specific constraints and goals of the research program, including scale, cost, and desired purity.

References

- 1. 2,2-Dimethylpent-4-enal | C7H12O | CID 79636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. 2,2-二甲基-4-戊烯醛 technical grade, 90%, contains 1000 ppm hydroquinone as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Pentenal, 2,2-dimethyl- [webbook.nist.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 295040050 [thermofisher.com]

- 7. This compound - High purity | EN [georganics.sk]

- 8. spectrabase.com [spectrabase.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 14. Claisen Rearrangement [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Development and Synthesis Applications of Olefin Isomerization-Claisen Rearrangement Reactions - D-Scholarship@Pitt [d-scholarship.pitt.edu]

A Comprehensive Technical Guide to the Physical Properties of 2,2-Dimethyl-4-pentenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-4-pentenal, a reactive aldehyde, is a valuable intermediate in organic synthesis. A thorough understanding of its physical properties is paramount for its safe handling, application in synthetic protocols, and for the purification of reaction products. This guide provides a detailed overview of the boiling point and density of this compound, outlines rigorous experimental procedures for their determination, and discusses the scientific principles underpinning these methods.

Core Physical Properties of this compound

The accurate determination of physical constants such as boiling point and density is a cornerstone of chemical characterization, providing insights into the purity and identity of a substance.

| Physical Property | Value | Conditions |

| Boiling Point | 124-125 °C | At standard atmospheric pressure (lit.)[1][2][3][4] |

| Density | 0.825 g/mL | At 25 °C (lit.)[1][2][4][5] |

Experimental Determination of Physical Properties

The following sections detail the methodologies for the precise measurement of the boiling point and density of this compound. The choice of method is dictated by the required accuracy, the quantity of the substance available, and the equipment at hand.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.

This classical method is suitable when a sufficient quantity of the aldehyde is available (typically >5 mL) and also serves as a final purification step.

Causality Behind Experimental Choices:

-

Distillation: This technique separates liquids based on differences in their boiling points. By carefully monitoring the temperature of the vapor that is in equilibrium with the boiling liquid, a precise boiling point can be determined.

-

Thermometer Placement: The proper placement of the thermometer is critical. The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head. This ensures that the measured temperature is that of the vapor distilling into the condenser, which is in thermal equilibrium with the boiling liquid, and not the temperature of the superheated liquid or the cooler regions of the flask.

Experimental Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a measured volume of this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Equilibrium and Measurement: As the liquid boils, the vapor will rise and condense in the condenser. The temperature will stabilize as the pure vapor bathes the thermometer bulb. Record this stable temperature as the boiling point.[6][7]

-

Pressure Correction: Record the ambient atmospheric pressure. If the pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

This micro-method is ideal when only a small amount of the sample is available.

Causality Behind Experimental Choices:

-

Vapor Pressure Principle: This method relies on the principle that at the boiling point, the vapor pressure of the liquid equals the external pressure. The trapped air in the capillary tube is expelled by the vapor of the boiling liquid. Upon cooling, the point at which the liquid is drawn back into the capillary indicates that the external pressure is equal to the vapor pressure of the liquid.

-

Controlled Heating: Slow and controlled heating is essential to accurately observe the stream of bubbles and the subsequent entry of the liquid into the capillary.

Experimental Protocol:

-

Sample Preparation: Attach a small test tube containing a few drops of this compound to a thermometer.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil). Heat the bath slowly.[7][8]

-

Observation: A stream of bubbles will emerge from the open end of the capillary tube as the liquid is heated.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point.[7][8]

Density Determination

Density is a fundamental physical property defined as the mass per unit volume of a substance.

This method offers high precision and is a standard procedure for determining the density of liquids.

Causality Behind Experimental Choices:

-

Precise Volume: A pycnometer is a glass flask with a precisely known volume. This allows for an accurate determination of the volume of the liquid being measured.

-

Mass Measurement: By accurately weighing the pycnometer empty, filled with a reference liquid of known density (e.g., deionized water), and finally filled with the sample liquid, the mass of a precise volume of the sample can be determined.

Experimental Protocol:

-

Calibration:

-

Thoroughly clean and dry the pycnometer and weigh it accurately (m_empty).

-

Fill the pycnometer with deionized water of a known temperature and weigh it again (m_water).

-

Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

-

Sample Measurement:

-

Empty, clean, and dry the pycnometer.

-

Fill the pycnometer with this compound at a controlled temperature (e.g., 25 °C) and weigh it (m_sample).

-

-

Calculation:

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the experimental determination of the boiling point and density of this compound.

Caption: Workflow for determining the boiling point and density of this compound.

Trustworthiness and Self-Validating Systems

The described protocols are designed to be self-validating. For boiling point determination, the stability of the temperature reading during distillation or the clear, reproducible endpoint in the capillary method provides confidence in the measurement. For density, the calibration of the pycnometer with a standard (water) ensures the accuracy of the volume measurement, which is critical for a reliable density calculation. Consistency across multiple measurements is the ultimate validation of the results.

References

-

This compound CAS#: 5497-67-6. (n.d.). ChemWhat. Retrieved January 5, 2026, from [Link]

-

Material Safety Data Sheet - this compound, stabilized. (2006, June 30). Cole-Parmer. Retrieved January 5, 2026, from [Link]

-

This compound. (n.d.). LookChem. Retrieved January 5, 2026, from [Link]

-

OECD Guideline for the Testing of Chemicals 103: Boiling Point. (1995, July 27). OECD. Retrieved January 5, 2026, from [Link]

-

Density Determination by Pycnometer. (n.d.). University of Utah. Retrieved January 5, 2026, from [Link]

-

Density Determination by Pycnometer. (n.d.). Scribd. Retrieved January 5, 2026, from [Link]

-

OECD Guideline for the Testing of Chemicals 109: Density of Liquids and Solids. (2012, October 2). OECD. Retrieved January 5, 2026, from [Link]

-

ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. (n.d.). ASTM International. Retrieved January 5, 2026, from [Link]

-

2,2-Dimethylpent-4-enal. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

2,2-Dimethylpent-4-enal. (n.d.). Matrix Fine Chemicals. Retrieved January 5, 2026, from [Link]

-

Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved January 5, 2026, from [Link]

Sources

- 1. store.astm.org [store.astm.org]

- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 3. ASTM D4052 - eralytics [eralytics.com]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. store.astm.org [store.astm.org]

- 6. vernier.com [vernier.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. che.utah.edu [che.utah.edu]

- 10. scribd.com [scribd.com]

2,2-Dimethyl-4-pentenal CAS number 5497-67-6

An In-depth Technical Guide to 2,2-Dimethyl-4-pentenal (CAS 5497-67-6)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a valuable aldehyde in synthetic organic chemistry. We will delve into its chemical and physical properties, synthesis, reactivity, and applications, with a focus on practical insights for researchers and professionals in drug development.

Core Properties and Characteristics

This compound, with the CAS number 5497-67-6, is a colorless to light yellow liquid.[1] Its structure features a sterically hindered aldehyde group due to the gem-dimethyl substitution at the α-carbon, and a terminal double bond, making it an interesting building block for complex molecular architectures.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C7H12O | [1][2][3][4][5][6][7] |

| Molecular Weight | 112.17 g/mol | [1][2][5][6][8] |

| Appearance | Clear colorless to light yellow liquid | [1][8] |

| Boiling Point | 124-125 °C | [1][2][3][9][10] |

| Density | 0.825 g/mL at 25 °C | [1][2][3][10] |

| Refractive Index (n20/D) | 1.4203 | [1][2][3][10] |

| Flash Point | 18 °C (64.4 °F) | [1][11] |

| Storage Temperature | 2-8°C, Flammables area | [1][3] |

| Solubility | Insoluble in water, soluble in organic solvents. | |

| Stabilizer | Often supplied with hydroquinone (~1000 ppm) to prevent polymerization. | [1][8][12] |

Synthesis via Claisen Rearrangement

The synthesis of γ,δ-unsaturated aldehydes like this compound often involves a[3][3]-sigmatropic rearrangement, most notably the Claisen rearrangement.[13][14] This powerful carbon-carbon bond-forming reaction is thermally driven and proceeds through a concerted, cyclic transition state.[13][15]

The Johnson-Claisen rearrangement is a particularly relevant variant, which utilizes an allylic alcohol and an orthoester to generate a γ,δ-unsaturated ester, which can then be converted to the desired aldehyde.[13] An alternative, the Eschenmoser-Claisen rearrangement, employs an allylic alcohol and N,N-dimethylacetamide dimethyl acetal to form a γ,δ-unsaturated amide, which can subsequently be hydrolyzed and reduced.[13][16]

Conceptual Synthetic Workflow: Johnson-Claisen Rearrangement

-

Reactants : The synthesis would conceptually start with 3-methyl-1-buten-3-ol and an appropriate orthoester in the presence of a weak acid catalyst like propionic acid.

-

Heating : The reaction mixture is heated, often to temperatures between 100-200°C, to initiate the rearrangement.[13]

-

Intermediate Formation : An intermediate ketene acetal is formed in situ, which then undergoes the[3][3]-sigmatropic rearrangement.

-

Product : The rearrangement yields a γ,δ-unsaturated ester.

-

Conversion to Aldehyde : The resulting ester is then reduced to the corresponding aldehyde, this compound, using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures to avoid over-reduction to the alcohol.

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The bifunctional nature of this compound makes it a versatile reagent. The aldehyde group can undergo nucleophilic addition and condensation reactions, while the terminal alkene is available for various addition reactions.

Key Applications

-

Natural Product Synthesis : It serves as an electrophile in the synthesis of complex molecules, such as the rearranged bicyclo[6.3.0]undecane isoprenoid skeleton of the cyclooctenoid sesquiterpene dactylol.[1][2]

-

Ligand Synthesis : It is used in the preparation of imine ligands through condensation with primary amines.[1][2]

Experimental Protocol: Imine Synthesis

This protocol describes a general procedure for the condensation of this compound with a primary amine to form an imine.

Materials:

-

This compound

-

A primary amine (e.g., aniline or benzylamine)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

A dehydrating agent (e.g., anhydrous magnesium sulfate or molecular sieves)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the primary amine (1.0 equivalent) and the anhydrous solvent.

-

Add this compound (1.0-1.1 equivalents) dropwise to the solution at room temperature.

-

Add the dehydrating agent to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).

-

Upon completion, filter off the dehydrating agent and wash with the anhydrous solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude imine product.

-

Purify the product as necessary, typically by distillation or column chromatography.

Spectroscopic Characterization

For structural verification, the following spectroscopic signatures are expected:

-

¹H NMR :

-

A singlet for the aldehyde proton (CHO) around δ 9.5-10.0 ppm.

-

A multiplet for the vinyl protons (CH=CH₂) in the range of δ 5.0-6.0 ppm.

-

A doublet for the allylic protons (CH₂) adjacent to the double bond.

-

A singlet for the gem-dimethyl protons (C(CH₃)₂) around δ 1.0-1.2 ppm.

-

-

¹³C NMR :

-

A signal for the aldehyde carbonyl carbon around δ 200-205 ppm.

-

Signals for the alkene carbons between δ 115-140 ppm.

-

A signal for the quaternary α-carbon.

-

Signals for the methyl carbons.

-

-

IR Spectroscopy :

-

A strong C=O stretching band for the aldehyde at approximately 1720-1740 cm⁻¹.

-

A C-H stretch for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.

-

A C=C stretching vibration near 1640 cm⁻¹.

-

-

Mass Spectrometry :

-

The molecular ion peak (M⁺) at m/z = 112.[8]

-

Safety, Handling, and Storage

Hazard Profile: this compound is a highly flammable liquid and vapor.[5][8][11] It is harmful if swallowed and causes skin, eye, and respiratory tract irritation.[5][8][11]

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and a lab coat.[11]

-

Keep away from heat, sparks, and open flames.[11]

-

Use spark-proof tools and avoid creating static electricity.[11]

-

Avoid breathing vapor or mist.[11]

First Aid:

-

Eyes : Immediately flush with plenty of water for at least 15 minutes.[11]

-

Skin : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[11]

-

Inhalation : Move to fresh air immediately.[11]

-

Ingestion : Wash out mouth with water.[11]

-

In all cases of exposure, seek medical attention.[11]

Storage:

-

Store in a tightly closed container in a refrigerator (2-8°C) in a designated flammables area.[1][3][11]

-

Storing under an inert atmosphere, such as nitrogen, is recommended to prevent oxidation and polymerization.[11]

References

-

LookChem. This compound. [Link]

-

ChemWhat. This compound CAS#: 5497-67-6. [Link]

-

Cole-Parmer. Material Safety Data Sheet - this compound, stabilized. [Link]

-

PubChem. 2,2-Dimethylpent-4-enal | C7H12O | CID 79636. [Link]

-

Georganics. This compound. [Link]

-

NIST. 4-Pentenal, 2,2-dimethyl-. [Link]

-

Haz-Map. This compound - Hazardous Agents. [Link]

-

Molbase. This compound. [Link]

-

D-Scholarship@Pitt. Development and Synthesis Applications of Olefin Isomerization-Claisen Rearrangement Reactions. [Link]

-

Wikipedia. Claisen rearrangement. [Link]

-

Organic Chemistry Portal. Claisen Rearrangement. [Link]

-

Master Organic Chemistry. The Cope and Claisen Rearrangements. [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 5497-67-6 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound, 97%, stabilized 5 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound - High purity | EN [georganics.sk]

- 6. scbt.com [scbt.com]

- 7. 4-Pentenal, 2,2-dimethyl- [webbook.nist.gov]

- 8. 2,2-Dimethylpent-4-enal | C7H12O | CID 79636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 5497-67-6 [m.chemicalbook.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 13. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 14. Claisen Rearrangement [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Eschenmoser-Claisen Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]

An In-depth Technical Guide to 2,2-Dimethyl-4-pentenal: Synthesis, Properties, and Applications

Introduction

2,2-Dimethyl-4-pentenal is a valuable γ,δ-unsaturated aldehyde that serves as a key building block in modern organic synthesis. Its structure, featuring a quaternary carbon center adjacent to the aldehyde functionality and a terminal olefin, makes it a versatile precursor for the construction of complex molecular architectures, particularly in the realm of natural product synthesis. This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis via a strategic Claisen rearrangement, and its application in the total synthesis of the marine sesquiterpene, dactylol. This document is intended for researchers and professionals in organic chemistry and drug development who require a comprehensive understanding of this important reagent.

Physicochemical and Spectroscopic Properties

This compound is a colorless to light-yellow liquid.[1] Its core chemical and physical data are summarized for quick reference in the table below. The presence of both an aldehyde and an alkene allows for a rich and distinct spectroscopic signature, which is critical for reaction monitoring and product verification.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O | [2] |

| Molecular Weight | 112.17 g/mol | [2] |

| CAS Number | 5497-67-6 | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 124-125 °C | [3] |

| Density | 0.825 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.4203 | [3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.45 (s, 1H, CHO), 5.75 (m, 1H, CH=CH₂), 5.10-5.00 (m, 2H, CH=CH₂), 2.20 (d, J=7.2 Hz, 2H, CH₂), 1.05 (s, 6H, C(CH₃)₂) | [4] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 205.0 (CHO), 133.5 (CH=CH₂), 118.0 (CH=CH₂), 46.0 (C(CH₃)₂), 44.5 (CH₂), 22.0 (C(CH₃)₂) | [5] |

| Infrared (Neat) | ν 2970 (C-H), 1725 (C=O, aldehyde), 1640 (C=C) cm⁻¹ | [2][6] |

Synthesis via Saucy-Marbet[8][8]-Sigmatropic Rearrangement

The construction of the quaternary carbon center α- to the aldehyde in this compound presents a synthetic challenge. A highly effective and elegant solution is the Saucy-Marbet rearrangement, a variant of the Claisen rearrangement.[7] This reaction utilizes the thermal rearrangement of a vinyl ether derived from an allylic alcohol.

Mechanistic Rationale

The core of this synthesis is a[8][8]-sigmatropic rearrangement, a concerted, pericyclic reaction that proceeds through a cyclic six-membered transition state, often depicted in a chair-like conformation. The reaction is driven by the formation of a thermodynamically stable carbon-oxygen double bond at the expense of a weaker carbon-oxygen single bond.

The chosen pathway involves the in situ formation of a vinyl ether from 3-methyl-1-butyn-3-ol and an enol ether, such as ethyl vinyl ether, under acidic catalysis. The propargyl alcohol first reacts to form an intermediate that then undergoes the sigmatropic shift to yield an allenic aldehyde, which subsequently isomerizes to the more stable conjugated product. However, for the synthesis of this compound, a more direct Claisen rearrangement of the corresponding allyl vinyl ether is employed. The key is the formation of the C4-C5 bond and the concomitant cleavage of the C1-O bond of the ether.

Caption: Synthesis of this compound via Claisen Rearrangement.

Validated Experimental Protocol

This protocol is adapted from established procedures for Claisen rearrangements as documented in Organic Syntheses, which provides a framework for a robust and reproducible experiment.[9]

Materials:

-

3-Methyl-1-buten-3-ol

-

Ethyl vinyl ether (large excess)

-

Phosphoric acid (85%) or another suitable acid catalyst

-

Anhydrous sodium carbonate

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

A flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with 3-methyl-1-buten-3-ol (1.0 mol) and ethyl vinyl ether (4.0 mol).

-

A catalytic amount of phosphoric acid (e.g., 0.1 mol %) is carefully added to the stirred mixture.

-

The reaction mixture is heated to reflux (approximately 35-40 °C) under a nitrogen atmosphere. The progress of the reaction should be monitored by TLC or GC analysis.

-

After the reaction is complete (typically several hours), the mixture is cooled to room temperature.

-

The excess ethyl vinyl ether is removed by rotary evaporation.

-

The residue is dissolved in dichloromethane (200 mL) and transferred to a separatory funnel.

-

The organic layer is washed sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Self-Validation: The success of the synthesis is validated by obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR) that matches the established values for the product, and by achieving a yield consistent with literature precedents for this type of transformation.

Application in Natural Product Synthesis: The Total Synthesis of (±)-Dactylol

A significant application demonstrating the utility of this compound is in the total synthesis of the marine sesquiterpenoid (±)-dactylol, a compound isolated from the sea hare Aplysia dactylomela. The synthesis by Fürstner and Langemann masterfully employs this aldehyde as a key electrophile.[4]

Synthetic Strategy and Workflow

In the Fürstner synthesis, this compound is introduced via a Grignard reaction. A vinylmagnesium bromide reagent, prepared from vinyl bromide and magnesium, attacks the electrophilic carbonyl carbon of the aldehyde. This step stereoselectively forms a secondary allylic alcohol, which is a crucial intermediate that contains the complete carbon skeleton required for the subsequent key ring-closing metathesis step.

References

- 1. This compound, 97%, stabilized 5 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 2,2-Dimethylpent-4-enal | C7H12O | CID 79636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. pure.mpg.de [pure.mpg.de]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 2,2-Dimethylpent-4-enal: Synthesis, Characterization, and Applications

Foreword: Unveiling the Potential of a Versatile Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic use of highly functionalized, sterically hindered molecules is paramount. 2,2-Dimethylpent-4-enal, a γ,δ-unsaturated aldehyde, represents a fascinating scaffold that combines the reactivity of an aldehyde with the synthetic versatility of a terminal alkene, all while featuring a sterically demanding quaternary carbon center. This unique combination of structural motifs makes it a valuable intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of 2,2-dimethylpent-4-enal, from its rational synthesis and detailed characterization to its potential applications in cutting-edge research, particularly in the realm of pharmaceutical development.

Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2,2-dimethylpent-4-enal .[1] The nomenclature is derived from the following rules:

-

The longest carbon chain containing the principal functional group, the aldehyde, is a pentanal.[1][2][3][4]

-

The carbon of the aldehyde group is designated as position 1.[1][2][3]

-

A double bond is present between carbons 4 and 5, hence the "-4-en-" infix.

-

Two methyl groups are located at position 2.[1]

Table 1: Chemical Identifiers for 2,2-Dimethylpent-4-enal

| Identifier | Value | Source |

| CAS Number | 5497-67-6 | [1][5] |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| SMILES | CC(C)(CC=C)C=O | [1] |

| InChI | InChI=1S/C7H12O/c1-4-5-7(2,3)6-8/h4,6H,1,5H2,2-3H3 | [1] |

Strategic Synthesis of 2,2-Dimethylpent-4-enal

The synthesis of 2,2-dimethylpent-4-enal is a two-step process that begins with the formation of the precursor alcohol, 2,2-dimethylpent-4-en-1-ol, followed by a mild oxidation to the desired aldehyde. This strategy is essential to avoid over-oxidation to the carboxylic acid and to manage the steric hindrance around the reaction centers.

Synthesis of the Precursor Alcohol: 2,2-Dimethylpent-4-en-1-ol

The most direct and efficient method for the synthesis of 2,2-dimethylpent-4-en-1-ol is the Grignard reaction between allylmagnesium bromide and pivaldehyde (2,2-dimethylpropanal).[4][6] The steric bulk of the pivaldehyde necessitates careful control of the reaction conditions to achieve a good yield.

-

Step 1: Preparation of Allylmagnesium Bromide. In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a mechanical stirrer under a nitrogen atmosphere, magnesium turnings (1.2 equivalents) are suspended in anhydrous diethyl ether. A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise, maintaining a gentle reflux.[3][4] After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Step 2: Grignard Addition. The freshly prepared Grignard reagent is cooled to 0 °C. A solution of pivaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 5 °C to control the exothermic reaction.

-

Step 3: Work-up. After the addition is complete, the reaction is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude 2,2-dimethylpent-4-en-1-ol.[7] Purification is achieved by vacuum distillation.

Oxidation to 2,2-Dimethylpent-4-enal

The oxidation of the primary alcohol to the aldehyde requires a mild and selective oxidizing agent to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is an excellent choice for this transformation due to its high chemoselectivity and mild reaction conditions. An alternative, also widely used, is the Swern oxidation.

-

Step 1: Reaction Setup. To a solution of 2,2-dimethylpent-4-en-1-ol (1.0 equivalent) in anhydrous dichloromethane at room temperature is added Dess-Martin periodinane (1.1 equivalents) in one portion.

-

Step 2: Reaction Monitoring. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Step 3: Work-up. The reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. The mixture is stirred vigorously until the layers are clear. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous magnesium sulfate.

-

Step 4: Purification. The solvent is removed under reduced pressure, and the crude aldehyde is purified by flash column chromatography on silica gel to afford pure 2,2-dimethylpent-4-enal.

Physicochemical and Spectroscopic Characterization

The identity and purity of 2,2-dimethylpent-4-enal are confirmed through a combination of physical property measurements and spectroscopic analysis.

Table 2: Physical Properties of 2,2-Dimethylpent-4-enal

| Property | Value | Source |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 124-125 °C | [5] |

| Density | 0.825 g/mL at 25 °C | [5] |

| Refractive Index | 1.4203 (at 20 °C) | [5] |

Spectroscopic Data

The following spectroscopic data are consistent with the structure of 2,2-dimethylpent-4-enal.[1]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is characterized by a singlet for the two equivalent methyl groups, a doublet for the allylic protons, a multiplet for the vinylic proton, and a singlet for the aldehydic proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum shows distinct signals for the quaternary carbon, the methyl carbons, the allylic carbon, the vinylic carbons, and the carbonyl carbon.[1]

-

IR (Infrared) Spectroscopy: Key absorptions include a strong C=O stretch for the aldehyde (around 1725 cm⁻¹), C-H stretches for the aldehyde (around 2720 and 2820 cm⁻¹), and C=C stretch for the alkene (around 1640 cm⁻¹).[1]

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[1]

Reactivity and Synthetic Utility

2,2-Dimethylpent-4-enal is a versatile synthetic intermediate due to the presence of two reactive functional groups: the aldehyde and the terminal alkene. The steric hindrance provided by the gem-dimethyl group can influence the regioselectivity and stereoselectivity of its reactions.

Aldehyde Chemistry

The aldehyde functionality can undergo a variety of transformations, including:

-

Nucleophilic Addition: Reactions with Grignard reagents, organolithiums, and other nucleophiles.

-

Wittig Reaction: Conversion to a longer-chain alkene.

-

Reductive Amination: Formation of amines.

-

Oxidation: Conversion to the corresponding carboxylic acid.

-

Reduction: Formation of the primary alcohol.

Alkene Chemistry

The terminal alkene can participate in reactions such as:

-

Hydroboration-Oxidation: To form the corresponding terminal alcohol.

-

Epoxidation: To form an epoxide.

-

Metathesis Reactions: For carbon-carbon bond formation.

-

Hydrogenation: To saturate the double bond.

Applications in Drug Discovery and Development

While specific applications of 2,2-dimethylpent-4-enal in marketed drugs are not widely documented, its structural motifs are of significant interest to medicinal chemists.

-

Scaffold for Complex Molecule Synthesis: The combination of a reactive aldehyde and a terminal alkene in a sterically hindered environment makes it a valuable building block for the synthesis of natural products and complex drug candidates.[8]

-

Introduction of Steric Bulk: The gem-dimethyl group can be used to introduce steric hindrance in a molecule, which can be a strategy to modulate binding to a biological target or to improve metabolic stability by blocking sites of metabolism.

-

Unsaturated Aldehydes as Covalent Modifiers: α,β-Unsaturated aldehydes are known to act as Michael acceptors, forming covalent bonds with nucleophilic residues (such as cysteine) in proteins.[9][10] While 2,2-dimethylpent-4-enal is a γ,δ-unsaturated aldehyde, its potential for isomerization or as a precursor to conjugated systems could be explored in the design of covalent inhibitors.

-

Challenges and Opportunities: Aldehydes are often considered reactive functional groups in medicinal chemistry, which can lead to off-target effects and instability.[11] However, there is a growing appreciation for their potential as pharmacologically active agents when their reactivity is carefully tuned.[12] The sterically hindered nature of 2,2-dimethylpent-4-enal may mitigate some of the non-specific reactivity associated with less hindered aldehydes.

Safety and Handling

2,2-Dimethylpent-4-enal is a flammable liquid and should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is an irritant to the skin and eyes.

Conclusion

2,2-Dimethylpent-4-enal is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its efficient two-step synthesis from readily available starting materials makes it an accessible building block for the construction of complex molecules. The presence of both an aldehyde and an alkene, coupled with a sterically demanding quaternary center, provides a unique platform for the exploration of new chemical space. As the demand for novel and structurally diverse drug candidates continues to grow, the strategic application of such well-defined and functionalized intermediates will undoubtedly play a crucial role in the advancement of pharmaceutical research.

References

- Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides. (n.d.). LibreTexts.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79636, 2,2-Dimethylpent-4-enal. Retrieved from [Link]

- Naming Aldehydes and Ketones. (n.d.). OpenOChem Learn.

- IUPAC system and IUPAC rules of naming aldehydes & ketones. (n.d.). CHEM-GUIDE.

- Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. (2016). PubMed Central.

- Catalytic, Nucleophilic Allylation of Aldehydes with 2-Substituted Allylic Acetates: Carbon–Carbon Bond Formation Driven by the Water–Gas Shift Reaction. (2012). The Journal of Organic Chemistry.

- 2,2-dimethyl-4-pentenal - 5497-67-6, C7H12O, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10749158, 2,2-Dimethylpent-4-en-1-ol. Retrieved from [Link]

- Dess–Martin periodinane. (n.d.). Wikipedia.

- Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry.

- The Swern Oxidation: Mechanism and Fe

- α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Applic

- The Tunable Functionality of α,β‐Unsaturated Carbonyl Compounds Enables Their Differential Application in Biological Systems. (2017). Semantic Scholar.

- Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction. (2015).

- A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous M

- New chemical discovery could speed up future medicines, materials. (2025). University of Hawaiʻi System News.

- Catalyzed Synthesis of N

- Allylmagnesium bromide. (n.d.). Wikipedia.

- Application Notes and Protocols: "2-Methoxy-4,4-dimethylpentan-1-ol" as a Building Block in Organic Synthesis. (n.d.). Benchchem.

- US3597488A - Process for making grignard reagents. (n.d.).

- The use of pivaldehyde in organic synthesis. (2019). ChemicalBook.

- Catalytic, nucleophilic allylation of aldehydes with allyl acet

- Carbonyl allyl

- Chem 115. (n.d.). Andrew G Myers Research Group.

- 2-METHYL-PENT-4-ENAL synthesis. (n.d.). ChemicalBook.

- 2,2-Dimethylpent-4-enenitrile | C7H11N | CID 264216 - PubChem. (n.d.).

Sources

- 1. 2,2-Dimethylpent-4-enal | C7H12O | CID 79636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,2-Dimethylpent-4-en-1-ol | C7H14O | CID 10749158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Catalyzed Synthesis of Natural Products | MDPI [mdpi.com]

- 9. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Tunable Functionality of α,β‐Unsaturated Carbonyl Compounds Enables Their Differential Application in Biological Systems | Semantic Scholar [semanticscholar.org]

- 11. brieflands.com [brieflands.com]

- 12. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]